molecular formula C24H29N3O4 B1680334 RVX-297 CAS No. 1044871-04-6

RVX-297

Cat. No.: B1680334
CAS No.: 1044871-04-6
M. Wt: 423.5 g/mol
InChI Key: PQZDYFRDRHRZGF-UHFFFAOYSA-N
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Description

RVX-297 is a novel, orally bioavailable inhibitor of bromodomain and extra-terminal domain proteins. These proteins are chromatin adapters that bind acetylated histone marks via two tandem bromodomains to regulate gene transcription. This compound has shown therapeutic effects in preclinical models of acute inflammation and autoimmune diseases .

Preparation Methods

The synthesis of RVX-297 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is structurally related to RVX-208, which is currently undergoing clinical trials for cardiovascular diseases .

Chemical Reactions Analysis

RVX-297 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RVX-297 has a wide range of scientific research applications, including:

Mechanism of Action

RVX-297 exerts its effects by selectively inhibiting the bromodomain and extra-terminal domain proteins, particularly the second bromodomain. This inhibition disrupts the binding of these proteins to acetylated histone marks, leading to the suppression of inflammatory gene expression. The molecular targets of this compound include various bromodomain-containing proteins, and the pathways involved are related to the regulation of gene transcription and chromatin remodeling .

Comparison with Similar Compounds

RVX-297 is structurally related to RVX-208, another bromodomain and extra-terminal domain protein inhibitor. this compound has a higher selectivity for the second bromodomain and shows greater anti-inflammatory properties in preclinical models. Other similar compounds include:

This compound’s uniqueness lies in its selectivity for the second bromodomain and its potent anti-inflammatory effects, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZDYFRDRHRZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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